molecular formula C7H8O3Se B14399247 2-Methoxybenzeneseleninic acid CAS No. 88404-77-7

2-Methoxybenzeneseleninic acid

Cat. No.: B14399247
CAS No.: 88404-77-7
M. Wt: 219.11 g/mol
InChI Key: GTRUYNWOCKVZAF-UHFFFAOYSA-N
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Description

2-Methoxybenzeneseleninic acid is an organoselenium compound characterized by a benzene ring substituted with a methoxy (-OCH₃) group and a seleninic acid (-SeO₂H) functional group. Seleninic acids are redox-active species known for their catalytic and antioxidant properties. The methoxy group enhances solubility in polar solvents and influences electronic effects on the aromatic ring, while the seleninic acid moiety contributes to unique reactivity in oxidation-reduction processes .

Properties

CAS No.

88404-77-7

Molecular Formula

C7H8O3Se

Molecular Weight

219.11 g/mol

IUPAC Name

2-methoxybenzeneseleninic acid

InChI

InChI=1S/C7H8O3Se/c1-10-6-4-2-3-5-7(6)11(8)9/h2-5H,1H3,(H,8,9)

InChI Key

GTRUYNWOCKVZAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[Se](=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybenzeneseleninic acid typically involves the oxidation of 2-methoxybenzeneselenol. One common method includes the use of hydrogen peroxide or other oxidizing agents under controlled conditions to achieve the desired oxidation state . The reaction is usually carried out in an aqueous or organic solvent, with careful monitoring of temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for 2-Methoxybenzeneseleninic acid are not extensively documented, the general approach would involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The process would be optimized for high yield and minimal by-products, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

One of the primary reactions involving 2-methoxybenzeneseleninic acid is its participation in oxidation processes. Selenium compounds, including seleninic acids, are known to act as effective oxidants.

  • Mechanism : The oxidation mechanism often involves the formation of reactive intermediates such as selenenic acids or peroxyseleninous acids, which can facilitate various transformations.

  • Example Reaction : When treated with hydrogen peroxide, 2-methoxybenzeneseleninic acid can catalyze the epoxidation of olefins. This reaction typically shows high regioselectivity and can produce stable epoxides or diols depending on the substrate's electronic properties.

Epoxidation Process

The epoxidation of unsaturated compounds using 2-methoxybenzeneseleninic acid has been documented extensively:

  • Catalytic Activity : The compound acts as a catalyst for the epoxidation of cyclic diolefins when combined with hydrogen peroxide. The selectivity for epoxide formation is influenced by the electronic nature of substituents on the aromatic ring.

  • Research Findings : Studies have shown that areneseleninic acids substituted with electron-donating groups (like methoxy) exhibit higher selectivity for epoxidation compared to those with electron-withdrawing groups. This behavior is attributed to the increased electron density on the selenium atom, enhancing its electrophilic character during the reaction .

Reactions with Aldehydes and Ketones

2-Methoxybenzeneseleninic acid can also engage in reactions with carbonyl compounds:

  • Oxidative Transformations : In the presence of selenium dioxide, this compound facilitates the oxidation of aromatic aldehydes to their corresponding carboxylic acids. The reaction yields are often high, showcasing the efficiency of selenium-mediated oxidations.

  • Example Reaction : Aromatic aldehydes treated with hydrogen peroxide and a catalytic amount of 2-methoxybenzeneseleninic acid yield carboxylic acids with substantial yields (up to 93%) .

Selectivity in Epoxidation

Substrate TypeElectron Donating GroupSelectivity for Epoxide Formation
Cyclic diolefinsMethoxyHigh
Aromatic aldehydesNoneModerate
Aliphatic aldehydesNoneHigh

Scientific Research Applications

2-Methoxybenzeneseleninic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxybenzeneseleninic acid primarily involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to substrates, converting them into oxidized products. The seleninic acid group plays a crucial role in this process, undergoing redox cycling between different oxidation states. This redox activity is central to its function in various chemical and biological processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 2-Methoxybenzoic Acid (o-Anisic Acid)

  • Structure : Contains a methoxy (-OCH₃) and carboxylic acid (-COOH) group on the benzene ring.
  • Key Differences : Replacing -COOH with -SeO₂H increases molecular weight (due to selenium) and alters acidity. Seleninic acids (pKa ~2–3) are stronger acids than carboxylic acids (pKa ~4–5 for o-anisic acid) due to the electronegative Se=O bonds stabilizing the conjugate base .
  • Reactivity: Unlike carboxylic acids, seleninic acids participate in selenoxide elimination reactions and act as catalysts in oxidation reactions.

b. 2-Aminobenzamides

  • Structure: Features an amino (-NH₂) and amide (-CONH₂) group.
  • Key Differences: The seleninic acid group in 2-methoxybenzeneseleninic acid introduces redox activity absent in 2-aminobenzamides. Additionally, the methoxy group in the former enhances electron-donating effects compared to the amino group, altering aromatic ring electrophilicity .

c. 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

  • Structure : Combines an ethoxy-oxoacetamido side chain with a benzoic acid group.

Physicochemical Properties

Property 2-Methoxybenzeneseleninic Acid 2-Methoxybenzoic Acid (o-Anisic Acid) 5-Methoxy-2-methylbenzoic Acid
Molecular Weight (g/mol) ~203 (estimated) 152.15 180.20
Solubility Moderate in polar solvents High in water and ethanol Low in water, high in DMSO
Acidity (pKa) ~2–3 ~4.1 ~4.5
Thermal Stability Decomposes above 200°C Stable up to 250°C Stable up to 220°C

Sources: Estimated values based on selenium analogs , experimental data for o-anisic acid , and substituted benzoic acids .

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